molecular formula C11H13NO2 B7859558 4-(N,N-dimethylamino) cinnamic acid

4-(N,N-dimethylamino) cinnamic acid

Cat. No. B7859558
M. Wt: 191.23 g/mol
InChI Key: CQNPVMCASGWEHM-UHFFFAOYSA-N
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Description

4-(N,N-dimethylamino) cinnamic acid, also known as p-(Dimethylamino)cinnamic acid, is an organic compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . This compound belongs to the class of organic compounds known as 2-enoyl coas .


Molecular Structure Analysis

The molecular structure of 4-(N,N-dimethylamino) cinnamic acid consists of a cinnamic acid core with a dimethylamino group attached to the para position of the phenyl ring . The compound’s structure can be represented by the linear formula (CH3)2NC6H4CH=CHCO2H .


Physical And Chemical Properties Analysis

4-(N,N-dimethylamino) cinnamic acid is a yellow to beige crystalline powder . It has a melting point of 227-228°C (dec.) (lit.) . The compound has a density of 1.1258 (rough estimate) and a refractive index of 1.5220 (estimate) .

Scientific Research Applications

  • Binding to Serum Albumins : DMACA shows significant binding to serum albumins, a process important in drug delivery and pharmacokinetics. This binding occurs through an entropy-driven mechanism, with the ligand binding to proteins in 1:1 stoichiometry (Singh & Mitra, 2011).

  • Photophysical Properties : The photophysics of DMACA has been studied in various environments, revealing insights into its dual fluorescence, which arises from its excited state dynamics. This information is crucial for applications in fluorescence spectroscopy and material science (Bangal & Chakravorti, 1998).

  • Chemical Synthesis Applications : DMACA has been involved in novel chemical synthesis approaches. For example, it is used in the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids (Chiriac et al., 2005).

  • Role in Dye Synthesis : DMACA has been utilized in the functionalization of pyranoflavyliums to create new dyes with extended chromatic stability. This application demonstrates its utility in the development of novel and environmentally friendly dyes (Pereira et al., 2022).

  • In Food and Cosmetic Industries : Cinnamic acid, from which DMACA is derived, has multiple uses in food and cosmetics due to its antioxidant, antimicrobial, and anti-cancer activities. This highlights the broader context of DMACA’s potential applications (Skalková & Csomorová, 2016).

  • Biological Studies : DMACA's interaction with proteins like bovine serum albumin and its behavior in various micellar systems have been extensively studied, offering insights into its biological interactions and potential therapeutic applications (Singh & Mitra, 2008).

  • Anticancer Potential : Cinnamic acid derivatives, including DMACA, have been explored for their anticancer properties. This research underscores the potential medicinal applications of DMACA and related compounds in oncology (De et al., 2011).

Safety and Hazards

4-(N,N-dimethylamino) cinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[4-(dimethylamino)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNPVMCASGWEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305412
Record name 4-(Dimethylamino)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylamino) cinnamic acid

CAS RN

1552-96-1
Record name 4-(Dimethylamino)cinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1552-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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